molecular formula C22H25N3O5S B14933279 N-[4-(1,1-dioxido-2-isothiazolidinyl)phenyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide

N-[4-(1,1-dioxido-2-isothiazolidinyl)phenyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide

Cat. No.: B14933279
M. Wt: 443.5 g/mol
InChI Key: BBKRNTNSODYCQJ-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxido-2-isothiazolidinyl)phenyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide: is a complex organic compound that features a unique combination of functional groups, including an isothiazolidine dioxide ring, an indole moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,1-dioxido-2-isothiazolidinyl)phenyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide typically involves multiple steps:

    Formation of the Isothiazolidine Dioxide Ring: This can be achieved through the reaction of a suitable precursor with sulfur dioxide and an oxidizing agent.

    Indole Derivative Preparation: The indole moiety can be synthesized via Fischer indole synthesis or other established methods.

    Coupling Reactions: The final step involves coupling the isothiazolidine dioxide derivative with the indole derivative using appropriate coupling agents and conditions to form the desired acetamide linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isothiazolidine dioxide ring.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand or catalyst in various organic transformations.

    Materials Science: It may serve as a building block for the synthesis of advanced materials with unique properties.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.

Industry:

    Polymer Synthesis: The compound can be incorporated into polymers to enhance their properties.

    Agriculture: It may be used in the development of agrochemicals with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxido-2-isothiazolidinyl)phenyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.

    Modulating Pathways: Influencing signaling pathways and cellular processes through its interaction with receptors or other proteins.

Comparison with Similar Compounds

  • N-[4-(1,1-dioxido-2-isothiazolidinyl)phenyl]-2-{[1-(2-hydroxyethyl)-1H-indol-4-yl]oxy}acetamide
  • N-[4-(1,1-dioxido-2-isothiazolidinyl)phenyl]-2-{[1-(2-ethoxyethyl)-1H-indol-4-yl]oxy}acetamide

Comparison:

  • Structural Differences: The primary differences lie in the substituents on the indole moiety, which can influence the compound’s reactivity and interactions.
  • Unique Properties: N-[4-(1,1-dioxido-2-isothiazolidinyl)phenyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C22H25N3O5S

Molecular Weight

443.5 g/mol

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-[1-(2-methoxyethyl)indol-4-yl]oxyacetamide

InChI

InChI=1S/C22H25N3O5S/c1-29-14-13-24-12-10-19-20(24)4-2-5-21(19)30-16-22(26)23-17-6-8-18(9-7-17)25-11-3-15-31(25,27)28/h2,4-10,12H,3,11,13-16H2,1H3,(H,23,26)

InChI Key

BBKRNTNSODYCQJ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=CC=C2OCC(=O)NC3=CC=C(C=C3)N4CCCS4(=O)=O

Origin of Product

United States

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